Estrogen receptor antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

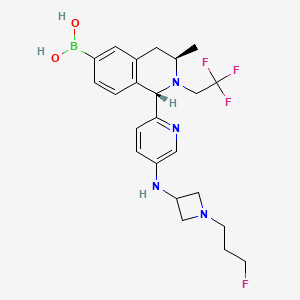

C23H29BF4N4O2 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

[(1S,3R)-1-[5-[[1-(3-fluoropropyl)azetidin-3-yl]amino]-2-pyridinyl]-3-methyl-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid |

InChI |

InChI=1S/C23H29BF4N4O2/c1-15-9-16-10-17(24(33)34)3-5-20(16)22(32(15)14-23(26,27)28)21-6-4-18(11-29-21)30-19-12-31(13-19)8-2-7-25/h3-6,10-11,15,19,22,30,33-34H,2,7-9,12-14H2,1H3/t15-,22+/m1/s1 |

InChI Key |

SHLLZLMLADUWRJ-QRQCRPRQSA-N |

Isomeric SMILES |

B(C1=CC2=C(C=C1)[C@H](N([C@@H](C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(N(C(C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Fulvestrant: A Selective Estrogen Receptor Antagonist and Degrader

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Fulvestrant (B1683766) (ICI 182,780), a clinically significant pure estrogen receptor (ER) antagonist. Fulvestrant is a first-in-class selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer.[1][2] Its unique mode of action, which involves both blocking and degrading the estrogen receptor, distinguishes it from other endocrine therapies like tamoxifen.

Molecular Mechanism of Action

Fulvestrant exerts its potent anti-estrogenic effects through a dual mechanism: it competitively binds to the estrogen receptor and subsequently induces its degradation.[3][4] This process effectively eliminates the primary driver of proliferation in ER-positive breast cancer cells.

1.1 Competitive Antagonism and Conformational Change: Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the ligand-binding domain of the estrogen receptor with a high affinity, approximately 89% that of estradiol.[3][4][5] This binding prevents the natural ligand, estradiol, from activating the receptor.

1.2 Inhibition of Dimerization and Nuclear Translocation: Upon binding, Fulvestrant induces a significant conformational change in the ER monomer. This altered structure inhibits the dimerization of the receptor, a critical step for its activation and subsequent translocation to the nucleus.[4][6]

1.3 Receptor Degradation Pathway: The Fulvestrant-ER complex is recognized by the cellular machinery as unstable and misfolded.[1] This leads to the ubiquitination of the receptor and its sequestration to the nuclear matrix.[7][8] The ubiquitinated receptor is then targeted for degradation by the 26S proteasome, leading to a profound downregulation of cellular ER levels.[1][7][9][10] This degradation of the receptor is a key feature of Fulvestrant's action as a SERD.

Below is a diagram illustrating the signaling pathway of Fulvestrant.

Quantitative Data

The efficacy of Fulvestrant has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Fulvestrant

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 0.29 nM | ER-positive MCF-7 breast cancer cells | [5][11][12] |

| IC50 | 9.4 nM | Cell-free assay | [11] |

| Relative Binding Affinity | 89% of Estradiol | Estrogen Receptor | [4] |

Table 2: In Vivo Efficacy of Fulvestrant

| Parameter | Value | Model System | Reference |

| ED50 | 0.06 mg/kg/day s.c. | Immature female rats (blockade of estradiol's uterotropic action) | [5] |

Table 3: Clinical Efficacy of Fulvestrant (500 mg dose)

| Endpoint | Result | Clinical Trial/Setting | Reference |

| Progression-Free Survival (PFS) | 16.6 months | FALCON trial (vs. Anastrozole in endocrine therapy-naïve patients) | [13] |

| Overall Survival (OS) | 26.4 months | CONFIRM trial (vs. 250 mg Fulvestrant) | [4] |

| Clinical Benefit Rate | 82.8% | Real-world data, first-line treatment | [13] |

| Overall Response Rate | 35.2% | Real-world data, first-line treatment | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Fulvestrant.

3.1 Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

-

Materials:

-

Rat uterine cytosol (source of ER)

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compound (Fulvestrant)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry to separate bound from free ligand

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare rat uterine cytosol as the source of estrogen receptors.[14]

-

In assay tubes, add a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM) and varying concentrations of the test compound (Fulvestrant).[14]

-

Add a fixed amount of uterine cytosol (e.g., 50-100 µg protein) to each tube.[14]

-

Incubate to allow binding to reach equilibrium.

-

To separate bound from free radioligand, add HAP slurry and incubate.

-

Centrifuge to pellet the HAP with the bound receptor-ligand complex.

-

Wash the pellet to remove non-specifically bound ligand.

-

Add scintillation fluid to the pellet and measure radioactivity using a scintillation counter.

-

Plot the percentage of [3H]-Estradiol binding against the log concentration of the competitor (Fulvestrant) to determine the IC50 value.

-

3.2 Cell Proliferation Assay (MCF-7 cells)

This assay measures the growth-inhibitory effects of Fulvestrant on ER-positive breast cancer cells.

-

Materials:

-

MCF-7 human breast cancer cells

-

Culture medium (e.g., MEM with 5% charcoal-stripped fetal calf serum)

-

Fulvestrant

-

Multiwell plates (e.g., 24-well)

-

Method for assessing cell growth (e.g., total protein measurement, MTT assay)

-

-

Procedure:

-

Seed MCF-7 cells in 24-well plates at a density of approximately 4 x 10^4 cells per well.[5]

-

Allow cells to attach and grow for 48 hours.

-

Replace the medium with fresh medium containing varying concentrations of Fulvestrant.

-

Culture the cells for 5 days, with one medium change during this period.[5]

-

At the end of the treatment period, assess cell growth by measuring total cell protein or using a colorimetric assay like MTT.

-

Compare the growth of treated cells to control cells (treated with vehicle, e.g., 0.1% ethanol) to determine the inhibitory effect of Fulvestrant and calculate the IC50.[5]

-

3.3 Western Blot for ERα Degradation

This technique is used to visualize and quantify the reduction in ERα protein levels following treatment with Fulvestrant.

-

Materials:

-

MCF-7 cells

-

Fulvestrant

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membrane

-

Primary antibody against ERα

-

Secondary antibody conjugated to HRP

-

Loading control antibody (e.g., β-actin or tubulin)

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Culture MCF-7 cells and treat with Fulvestrant (e.g., 100 nM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in ERα protein levels over time.

-

Below is a diagram illustrating a typical experimental workflow for assessing ERα degradation.

References

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. Fulvestrant - NCI [cancer.gov]

- 3. Application and Pharmacology of Fulvestrant_Chemicalbook [chemicalbook.com]

- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase [dash.harvard.edu]

- 10. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Real-world data of fulvestrant as first-line treatment of postmenopausal women with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Discovery and Synthesis of Novel 4-Heterocycle-4-Phenylheptane Estrogen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent breast cancers. Antagonists of ERα have proven to be effective therapies, but the development of novel scaffolds with improved potency and pharmacological profiles remains an area of intense research. This technical guide details the discovery and synthesis of a class of estrogen receptor antagonists based on a 4-heterocycle-4-phenylheptane skeleton. This work was inspired by the previously reported diphenylheptane-based ER antagonist, PBP, which demonstrated potent antagonistic activity. By replacing one of the phenyl rings with various heterocycles, researchers aimed to explore the impact on ERα binding and functional activity, leading to the identification of new lead compounds for further development. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of ER antagonists.

Introduction

Approximately 70% of breast cancers are ERα-positive, making the estrogen signaling pathway a cornerstone of endocrine therapy.[1] Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are classes of drugs that target ERα to inhibit the growth of these cancers. The diphenylmethane (B89790) and diphenylheptane skeletons have been identified as effective steroid mimics, leading to the development of potent ER ligands.[1] One such compound, PBP, with a diphenylheptane structure, showed significant ER antagonistic activity with an IC50 value of 4.5 nM in a reporter gene assay.[1]

Building upon this foundation, a novel series of compounds was designed and synthesized, incorporating various heterocyclic rings in place of a phenyl group on the diphenylheptane scaffold.[1] Heterocycles are prevalent in many biologically active molecules and approved drugs, often modulating properties such as potency, solubility, and metabolic stability.[1] This guide focuses on the synthesis and biological evaluation of these 4-heterocycle-4-phenylheptane derivatives as a case study in the discovery of new ER antagonists.

Discovery and Design Rationale

The design of the 4-heterocycle-4-phenylheptane series was predicated on the established pharmacophore of the diphenylheptane ER antagonist PBP. The core hypothesis was that replacing one of the phenyl rings with a heterocycle could lead to novel interactions within the ERα ligand-binding domain (LBD) and potentially improve the antagonist profile. The introduction of heterocycles such as thiophene, pyrrole (B145914), and indole (B1671886) was explored to probe the effects of different electronic and steric properties on receptor binding and activity.[1]

Chemical Synthesis

The synthesis of the 4-heterocycle-4-phenylheptane derivatives was achieved through a multi-step synthetic route. A representative synthetic scheme is outlined below. The general approach involves the construction of the core heptane (B126788) skeleton followed by the introduction of the heterocyclic and phenyl moieties.

Representative Synthetic Protocol:

-

Step 1: Grignard Reaction: A suitable heterocyclic starting material is converted to its corresponding Grignard reagent. This is then reacted with an appropriate ester to form a tertiary alcohol.

-

Step 2: Dehydration: The tertiary alcohol is dehydrated under acidic conditions to yield the corresponding alkene.

-

Step 3: Reduction: The alkene is then reduced to the final heptane skeleton.

-

Step 4: Functional Group Interconversion (if necessary): In some cases, further chemical modifications, such as the introduction or modification of substituents on the heterocyclic or phenyl rings, are performed.

(Note: The following is a generalized protocol based on common organic synthesis techniques for analogous structures. The specific reagents and reaction conditions may vary for each synthesized compound as detailed in the primary literature.)

Example Synthesis of a Pyrrole-containing Derivative (analogue of Compound 5):

-

Preparation of the Grignard Reagent: To a solution of 2-bromopyrrole in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, magnesium turnings are added. The mixture is heated to initiate the formation of the Grignard reagent.

-

Reaction with Ester: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of ethyl 4-oxo-4-phenylbutanoate in anhydrous THF. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Dehydration: The resulting tertiary alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

Reduction: The alkene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Biological Evaluation

The synthesized compounds were evaluated for their ability to bind to ERα and for their functional activity as ERα antagonists. The key assays employed were a fluorescence polarization (FP)-based competitive binding assay and an estrogen response element (ERE)-luciferase reporter gene assay.[1]

ERα Competitive Binding Assay

A fluorescence polarization-based competitive binding assay was used to determine the binding affinities of the synthesized compounds for the ERα ligand-binding domain.[1] This assay measures the ability of a test compound to displace a fluorescently labeled estrogen tracer from the receptor.

Table 1: ERα Binding Affinities of 4-Heterocycle-4-Phenylheptane Derivatives [1]

| Compound | Heterocycle | IC50 (nM) for ERα Binding |

| PBP | Phenyl | 7.3 |

| 3 | Thiophene | 4677 |

| 4 | Thiophene | 1129 |

| 5 | Pyrrole | 195 |

| 6 | N-Methylpyrrole | 1040 |

| 9 | Indole | >10,000 |

| 10 | Indole | 613 |

Data extracted from Eto, R., et al. (2018). Bioorganic & Medicinal Chemistry Letters.[1]

ERα Antagonistic Activity

The ERα antagonistic activity of the compounds was evaluated using a firefly luciferase reporter gene assay in human breast carcinoma MCF-7 cells.[1] This assay measures the ability of the compounds to inhibit estrogen-induced transcription from an estrogen-responsive element.

Table 2: ERα Antagonistic Activity of 4-Heterocycle-4-Phenylheptane Derivatives [1]

| Compound | ERα Antagonistic Activity (IC50) |

| 5 | 450 nM |

| Other Compounds | Weak or no activity |

Data extracted from Eto, R., et al. (2018). Bioorganic & Medicinal Chemistry Letters.[1]

Structure-Activity Relationships (SAR)

The biological data revealed key structure-activity relationships:

-

Heterocycle Identity: The nature of the heterocyclic ring significantly impacted ERα binding affinity. The pyrrole-containing compound 5 exhibited the most potent binding among the novel analogues.[1]

-

Pyrrole N-H Group: Methylation of the nitrogen atom in the pyrrole ring (compound 6 ) led to a decrease in binding affinity, suggesting that the N-H group may play a crucial role in binding to the ERα LBD, potentially through hydrogen bonding.[1]

-

Correlation of Binding and Activity: The ERα antagonistic activity of the tested compounds showed a positive correlation with their binding affinities.[1] Compound 5 , which had the strongest binding affinity, also demonstrated the most potent antagonistic activity.[1]

-

Role of Hydrophobic Interactions: The presence of a benzyl (B1604629) group at the 6-position of the indole ring in compound 10 was suggested to be accommodated by a hydrophobic pocket in the ERα LBD.[1]

Experimental Protocols

General Protocol for Fluorescence Polarization (FP)-Based ERα Competitive Binding Assay

This protocol is a representative example and may require optimization for specific reagents and instruments.

-

Reagents and Materials:

-

ERα Ligand Binding Domain (LBD) protein

-

Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin)

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at its Kd), and the ERα LBD protein.

-

Add the diluted test compounds or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

-

General Protocol for Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay in MCF-7 Cells

This protocol is a representative example and should be adapted and optimized for specific cell lines and transfection reagents.

-

Cell Culture and Transfection:

-

Culture MCF-7 cells in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum).

-

For the assay, switch to a phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic activity.

-

Seed the cells into 96-well plates.

-

Transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of 17β-estradiol (E2) to induce luciferase expression. Include controls with E2 alone and vehicle (DMSO) alone.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of E2-induced luciferase activity for each compound concentration and determine the IC50 values.

-

Visualizations

Signaling Pathway

References

An In-Depth Technical Guide on the Binding Affinity of Bazedoxifene to Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), to Estrogen Receptor Alpha (ERα). Bazedoxifene is utilized here as a representative example of a high-affinity estrogen receptor antagonist. This document details quantitative binding data, experimental methodologies for affinity determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of an antagonist to its receptor is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity. The data below summarizes the binding affinity of Bazedoxifene and other common estrogen receptor modulators for ERα.

| Compound | Receptor | Assay Type | Measured Value (IC50 in nM) | Reference |

| Bazedoxifene | ERα | Competitive Binding | 26 | [1][2][3] |

| Raloxifene | ERα | Competitive Binding | Similar to Bazedoxifene | [1][2] |

| 17β-Estradiol | ERα | Competitive Binding | ~10-fold higher affinity than Bazedoxifene | [1] |

| Fulvestrant | ERα | Competitive Binding | 3.0 | [4] |

| Fulvestrant Derivative (ZB716) | ERα | Competitive Binding | 4.1 | [4] |

| 4-Hydroxytamoxifen | ERRγ | Direct Binding (Kd) | 35 | [5][6] |

Experimental Protocols

The determination of binding affinity is a fundamental experiment in pharmacology. A common and robust method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for ERα

1. Objective: To determine the binding affinity of a test compound (e.g., Bazedoxifene) for ERα by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2. Materials:

- Receptor Source: Purified recombinant human ERα or cell lysates from ERα-expressing cells (e.g., MCF-7 breast cancer cells).

- Radioligand: [³H]17β-estradiol (a high-affinity estrogen).

- Test Compound: Bazedoxifene or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

- Assay Buffer: Tris-HCl buffer containing additives to reduce non-specific binding and maintain protein stability (e.g., BSA, EDTA).

- Scintillation Cocktail: For detection of radioactivity.

- Instrumentation: Scintillation counter, microplate reader.

3. Procedure:

- Preparation of Reaction Mixtures: In a multi-well plate, combine the receptor source, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled test compound.

- Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

- Separation of Bound and Free Radioligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters (which trap the receptor-ligand complex) followed by washing, or by size exclusion chromatography.

- Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

4. Controls:

- Total Binding: Receptor + radioligand (no competitor).

- Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled ligand to saturate all specific binding sites.

- Specific Binding: Total Binding - Non-specific Binding.

Visualizations

Experimental Workflow: Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: ERα Antagonism by Bazedoxifene

Caption: Bazedoxifene competitively blocks ERα signaling.

Mechanism of Action of Bazedoxifene

Bazedoxifene functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity.[7] In tissues such as the breast and uterus, it acts as an antagonist.[7]

Upon entering a target cell, estradiol, the natural ligand, binds to ERα. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the activated ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation and other estrogen-mediated effects.[8][9]

Bazedoxifene, due to its structural similarity to estradiol, also binds to the ligand-binding domain of ERα.[10] However, its binding induces a different conformational change in the receptor. This altered conformation prevents the proper recruitment of co-activator proteins necessary for transcriptional activation. Consequently, even though the Bazedoxifene-ERα complex may still bind to EREs, it fails to initiate gene transcription, effectively blocking the estrogenic signal.[7] Furthermore, some SERMs can promote the degradation of the estrogen receptor, further reducing the cellular response to estrogen.[10] In breast cancer cells, this antagonistic action inhibits the proliferative signals driven by estrogen, contributing to the therapeutic effect of the drug.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 8. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of PERK/eIF2α/ATF4 signaling inhibits ERα expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

Estrogen Receptor Antagonist 4: An In-Depth Technical Guide on Estrogen Receptor Beta Binding Affinity

Notice: Publicly available information regarding the specific compound designated as "Estrogen receptor antagonist 4" (CAS: 2730011-45-5; Molecular Formula: C23H29BF4N4O2) is currently limited. This compound is referenced in patent WO2021213358A1 as a potent antagonist of the estrogen receptor (ER). However, detailed quantitative data on its binding affinity to Estrogen Receptor Beta (ERβ), specific experimental protocols, and comprehensive signaling pathway analyses are not available in the public domain at this time.

This guide, therefore, provides a comprehensive framework for understanding the binding affinity of a novel estrogen receptor antagonist to ERβ, drawing upon established methodologies and known signaling pathways associated with ERβ antagonism. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Binding Affinity to Estrogen Receptor Beta (ERβ)

The binding affinity of a compound to its target receptor is a critical parameter in drug discovery and development. For "this compound," this would be quantified by metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd) for ERβ.

Table 1: Hypothetical Binding Affinity Profile of this compound for ERβ

| Parameter | Value (nM) | Receptor Subtype | Assay Conditions |

| IC50 | Data Not Available | Human ERβ | Radioligand Competition Assay |

| Ki | Data Not Available | Human ERβ | Calculated from IC50 |

| Kd | Data Not Available | Human ERβ | Saturation Binding Assay |

Note: The table above is a template. Once experimental data for "this compound" becomes publicly available, this table can be populated. A lower value for IC50, Ki, or Kd indicates a higher binding affinity.

Experimental Protocols for Determining ERβ Binding Affinity

Several established experimental protocols are utilized to determine the binding affinity of a ligand to a receptor. The following outlines a standard methodology for a competitive radioligand binding assay, a common technique for this purpose.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound ("this compound") to compete with a radiolabeled ligand for binding to ERβ.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology Details:

-

Receptor Preparation: Recombinant human ERβ is purified and prepared in a suitable buffer system.

-

Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the tracer.

-

Test Compound: "this compound" is prepared in a series of dilutions.

-

Incubation: A fixed concentration of ERβ and the radioligand are incubated with varying concentrations of the test compound. The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.

-

Detection: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways Modulated by ERβ Antagonism

Estrogen Receptor β plays a crucial role in various signaling pathways, and its antagonism can lead to significant cellular effects. The binding of an antagonist, such as "this compound," would be expected to inhibit ERβ-mediated signaling.

Classical (Genomic) Signaling Pathway

In the classical pathway, ERβ, upon binding to its agonist (estradiol), forms a dimer and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. An antagonist would prevent this conformational change and subsequent gene transcription.

Signaling Pathway Diagram:

The Selectivity Profile of 4-Hydroxytamoxifen: An Estrogen Receptor Antagonist

This technical guide provides a comprehensive overview of the selectivity profile of 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of the widely used selective estrogen receptor modulator (SERM), tamoxifen. The document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and biological effects of this compound.

Introduction

4-Hydroxytamoxifen is a non-steroidal triphenylethylene (B188826) derivative that exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), leading to both antagonistic and partial agonist activities in a tissue-specific manner. Its clinical significance in the treatment and prevention of ER-positive breast cancer has driven extensive research into its selectivity for the two main estrogen receptor subtypes, ERα and ERβ, as well as its interactions with other cellular targets. Understanding this selectivity profile is crucial for elucidating its therapeutic mechanisms and predicting potential side effects.

Estrogen Receptor Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of estrogen to ER in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.[1][2][3] ERs can also modulate gene expression indirectly by interacting with other transcription factors like AP-1 and Sp1.[1][4] Non-genomic signaling is initiated at the cell membrane, where a subpopulation of ERs can activate various kinase cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][5]

References

The Evolution of Estrogen Receptor Antagonism: A Technical Comparison of Novel Antagonists and SERMs

A Guide for Researchers and Drug Development Professionals

The estrogen receptor (ER) is a critical therapeutic target in hormone receptor-positive (HR+) breast cancer. For decades, the therapeutic armamentarium has been dominated by Selective Estrogen Receptor Modulators (SERMs), which exhibit a dual agonist/antagonist profile. However, the emergence of pure antagonists, specifically Selective Estrogen Receptor Degraders (SERDs), represents a paradigm shift. This technical guide provides an in-depth comparison of these two classes, using the novel oral SERD, elacestrant (B1663853), as a representative "Estrogen Receptor Antagonist 4," against traditional SERMs like tamoxifen (B1202) and raloxifene.

Core Mechanisms: Differentiated Signaling and Fate of the Receptor

The fundamental difference between SERMs and pure antagonists lies in their interaction with the estrogen receptor (ERα) and the subsequent cellular response.

Selective Estrogen Receptor Modulators (SERMs): SERMs, such as tamoxifen and raloxifene, are structurally diverse compounds that bind to the estrogen receptor.[1][2] Their clinical utility stems from their tissue-specific effects.[3] In breast tissue, they act as antagonists, blocking the proliferative signals of estrogen.[4] However, in other tissues like the endometrium (for tamoxifen) and bone (for both), they act as agonists, mimicking the effects of estrogen.[1][5] This mixed activity is due to the unique conformational change they induce in the ER, leading to differential recruitment of co-activator and co-repressor proteins at target gene promoters in a tissue-dependent manner.

This compound (Oral SERDs): Represented here by elacestrant, this newer class of compounds acts as pure antagonists. They competitively bind to ERα and induce a distinct conformational change that not only blocks transcriptional activity but also marks the receptor for proteasomal degradation.[6][7] This dual mechanism of antagonism and degradation effectively eliminates the receptor from the cancer cell, providing a more complete shutdown of estrogen signaling.[8] Unlike SERMs, this action is consistent across different tissues, avoiding the partial agonist effects that can lead to side effects like an increased risk of endometrial cancer with tamoxifen.[4][7]

Quantitative Pharmacological Comparison

The differences in mechanism are reflected in the quantitative measures of binding affinity and cellular potency. Elacestrant demonstrates a high affinity for ERα and potent degradation activity, distinguishing it from both the first-generation SERD fulvestrant (B1683766) and traditional SERMs.

| Compound | Class | Target | Binding Affinity (IC50, nM) | Cellular Potency (EC50) | Key Characteristics |

| Elacestrant | Oral SERD | ERα | 48[9] | 0.6 nM (ERα Degradation in MCF-7)[10] | Pure antagonist; potent ER degrader; orally bioavailable; active against ESR1 mutations.[6][8] |

| Fulvestrant | SERD | ERα | - | Similar degradation to Elacestrant[11] | Pure antagonist; potent ER degrader; administered via intramuscular injection.[12] |

| Tamoxifen | SERM | ERα, ERβ | - | - | Mixed agonist/antagonist; antagonist in breast, agonist in uterus and bone.[1][4][13] |

| Raloxifene | SERM | ERα, ERβ | - | - | Mixed agonist/antagonist; antagonist in breast and uterus, agonist in bone.[1][5] |

Experimental Protocols for Characterization

Distinguishing between SERMs and novel antagonists like oral SERDs requires a suite of specific in vitro and in vivo assays. A typical workflow is designed to assess receptor binding, functional activity (antagonism vs. agonism), receptor degradation, and ultimately, anti-tumor efficacy.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the estrogen receptor (ERα).

Methodology:

-

Receptor Preparation: A source of ERα is prepared, typically from rat uterine cytosol or recombinant human ERα protein.[14][15]

-

Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., ³H-17β-estradiol) is incubated with the receptor preparation.[16]

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., elacestrant or tamoxifen) are added to compete with the radioligand for binding to the receptor.[16]

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from unbound radioligand, typically via vacuum filtration through glass fiber filters.[17]

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

Objective: To functionally characterize a compound as an ER agonist or antagonist.

Methodology:

-

Cell Culture: An appropriate cell line that expresses ERα (e.g., MCF-7 breast cancer cells) is cultured.

-

Transfection: The cells are transiently transfected with two plasmids:

-

Treatment:

-

Antagonist Mode: Transfected cells are treated with a known estrogen (e.g., 17β-estradiol) in the presence of increasing concentrations of the test compound.

-

Agonist Mode: Transfected cells are treated with increasing concentrations of the test compound alone.

-

-

Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

-

Lysis and Assay: Cells are lysed, and the luciferase activity for both firefly and Renilla is measured using a luminometer and a dual-luciferase assay system.[20]

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. For antagonists, a decrease in estradiol-induced signal indicates potency. For agonists, an increase in signal indicates activity.

Western Blot for ERα Degradation

Objective: To directly measure the ability of a compound to induce the degradation of the ERα protein. This is a key assay to differentiate SERDs from SERMs.

Methodology:

-

Cell Culture and Treatment: ER-positive cells (e.g., MCF-7) are treated with increasing concentrations of the test compound (e.g., elacestrant, fulvestrant) or a control (e.g., tamoxifen, vehicle) for a set time course (e.g., 6, 12, 24 hours).

-

Protein Extraction: Cells are washed and lysed to extract total cellular protein. Protein concentration is quantified using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for ERα.[23]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[22]

-

A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading across lanes.[21]

-

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the ERα band (typically at ~66 kDa) is quantified and normalized to the loading control. A dose- and time-dependent decrease in the ERα band indicates protein degradation.

In Vivo Efficacy: ER+ Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.[24]

-

Estrogen Supplementation: Since the growth of ER+ cells like MCF-7 is estrogen-dependent, mice are supplemented with estrogen, typically via a subcutaneously implanted estradiol (B170435) pellet or injectable estradiol valerate, one week prior to cell implantation.[24][25][26]

-

Tumor Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected into the mammary fat pad of the mice.[27]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, elacestrant, tamoxifen). The test compound is administered according to its clinical route (e.g., oral gavage for elacestrant).[9]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., Western blot for ER levels, immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if the treatment significantly inhibited tumor growth compared to the vehicle control.

Conclusion and Future Directions

The evolution from SERMs to pure antagonists and degraders like elacestrant marks a significant advancement in endocrine therapy. While SERMs leverage tissue-specific pharmacology, their partial agonist activities can be a liability.[28] Novel oral SERDs provide a more complete and consistent blockade of ER signaling by not only antagonizing the receptor but also eliminating it from the cell.[29] This dual mechanism is particularly crucial in the context of acquired resistance, including tumors with ESR1 mutations, where elacestrant has demonstrated a significant clinical benefit.[6][12] For drug development professionals, the methodologies outlined here provide a robust framework for identifying and validating the next generation of ER-targeted therapies, moving towards more potent and specific agents to overcome endocrine resistance in breast cancer.

References

- 1. A pharmacological review of selective oestrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Clinical pharmacology of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]

- 5. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]

- 6. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]

- 7. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 8. xtalks.com [xtalks.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. oncnursingnews.com [oncnursingnews.com]

- 13. droracle.ai [droracle.ai]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. ER reporter assay [bio-protocol.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. med.emory.edu [med.emory.edu]

- 21. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. researchgate.net [researchgate.net]

- 27. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 28. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Potential of Estrogen Receptor Antagonist 4 as a Selective Estrogen Receptor Degrader (SERD): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic strategy in the treatment of estrogen receptor-positive (ER+) cancers. These compounds not only antagonize the estrogen receptor but also induce its degradation, thereby offering a more complete shutdown of estrogen signaling pathways. This technical guide explores "Estrogen receptor antagonist 4," a potent antagonist of the estrogen receptor with therapeutic potential in cancer research. While specific data on its SERD activity remains limited in publicly available literature, this document provides a framework for its evaluation, drawing upon established principles of SERD characterization and the known mechanisms of estrogen receptor signaling.

Introduction to Selective Estrogen Receptor Degraders (SERDs)

The estrogen receptor is a key driver of tumor growth in a significant percentage of breast cancers.[1] Endocrine therapies aim to disrupt this signaling axis through various mechanisms. Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, act as competitive inhibitors of estrogen binding.[2][3] Aromatase inhibitors, on the other hand, block the production of estrogen.[3]

SERDs offer a distinct and advantageous mechanism of action. Unlike SERMs that merely block receptor activity, SERDs induce a conformational change in the estrogen receptor that marks it for proteasomal degradation.[3][4] This dual action of antagonism and degradation leads to a more profound and sustained inhibition of ER signaling, potentially overcoming resistance mechanisms that can develop with other endocrine therapies.[5] Fulvestrant (B1683766) is a clinically approved SERD, but its poor oral bioavailability has driven the search for next-generation oral SERDs.[1][5]

"this compound" has been identified as a potent antagonist of the estrogen receptor.[6] Its potential as a SERD warrants thorough investigation to determine its efficacy in promoting ER degradation and its subsequent impact on cancer cell proliferation.

Core Concepts in SERD Evaluation

The characterization of a potential SERD like "this compound" involves a series of in vitro and in vivo studies to quantify its antagonist and degradation activities.

Quantitative Data for SERD Characterization

A comprehensive understanding of a SERD's potency and efficacy is derived from key quantitative metrics. The following table outlines the essential data points required for the evaluation of "this compound" as a SERD, with placeholder data for illustrative purposes.

| Parameter | Description | Method | Example Value |

| ER Binding Affinity (Ki) | Measures the affinity of the compound for the estrogen receptor. | Radioligand Binding Assay | 1.5 nM |

| ER Antagonism (IC50) | Concentration of the compound that inhibits 50% of the ER-mediated transcriptional activity. | Estrogen Response Element (ERE) Luciferase Reporter Assay | 10 nM |

| ER Degradation (DC50) | Concentration of the compound that induces 50% degradation of the ERα protein. | Western Blot or In-Cell Western | 25 nM |

| ER Degradation (Dmax) | Maximum percentage of ERα protein degradation achieved. | Western Blot or In-Cell Western | >90% |

| Anti-proliferative Activity (IC50) | Concentration of the compound that inhibits 50% of cell growth in ER+ breast cancer cell lines (e.g., MCF-7). | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | 50 nM |

Experimental Protocols for SERD Characterization

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a potential SERD. The following sections describe the methodologies for the key experiments.

Estrogen Receptor Alpha (ERα) Degradation Assay

Objective: To quantify the ability of "this compound" to induce the degradation of the ERα protein in a dose-dependent manner.

Methodology:

-

Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

-

Treatment: Cells are treated with increasing concentrations of "this compound" for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ERα.

-

A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate is added, and the signal is detected.

-

-

Data Analysis: The intensity of the ERα band is normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the log of the compound concentration.

ERE-Luciferase Reporter Gene Assay

Objective: To measure the antagonist activity of "this compound" on ER-mediated gene transcription.

Methodology:

-

Cell Transfection: Cells (e.g., HEK293T or ER-negative breast cancer cells) are co-transfected with an expression vector for human ERα and a reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene.

-

Treatment: Transfected cells are treated with a fixed concentration of estradiol (B170435) (E2) to induce ER activity, along with increasing concentrations of "this compound".

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency. The IC50 value is calculated by plotting the percentage of inhibition of E2-induced luciferase activity against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by "this compound" is crucial for elucidating its mechanism of action as a SERD.

Estrogen Receptor Signaling Pathway

Estrogen binding to its receptor initiates a cascade of events leading to gene transcription. SERDs disrupt this pathway at a fundamental level.

Caption: Canonical estrogen receptor signaling pathway.

Proposed Mechanism of Action for this compound as a SERD

"this compound," as a potential SERD, would not only block the binding of estrogen but also induce a conformational change leading to the degradation of the receptor.

Caption: Proposed mechanism of ER degradation by a SERD.

Experimental Workflow for SERD Evaluation

A logical flow of experiments is necessary to systematically evaluate a compound's potential as a SERD.

Caption: Experimental workflow for SERD candidate evaluation.

Conclusion and Future Directions

"this compound" holds promise as a potential selective estrogen receptor degrader. The immediate next steps should focus on generating robust quantitative data for its binding affinity, antagonist activity, and, most critically, its ability to induce ER degradation. The experimental protocols and workflows outlined in this guide provide a clear path for this evaluation. Should "this compound" demonstrate potent SERD activity in vitro, subsequent in vivo studies in relevant cancer models will be essential to ascertain its therapeutic potential. The development of novel, orally bioavailable SERDs remains a high priority in oncology, and the thorough investigation of candidates like "this compound" is a critical step toward addressing unmet needs in the treatment of ER-positive cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Dual-mechanism estrogen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Efficacy and Mechanism of a Next-Generation Estrogen Receptor Antagonist in ER-Positive Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Estrogen receptor antagonist 4" is not extensively characterized in publicly available scientific literature. This guide will therefore focus on a well-documented, clinically advanced, next-generation oral Selective Estrogen Receptor Degrader (SERD), Giredestrant (B1649318) (GDC-9545) , as a representative case study to illustrate the core principles, experimental evaluation, and mechanism of action of potent estrogen receptor antagonists in ER-positive breast cancer cells.

Introduction: Targeting the Estrogen Receptor in Breast Cancer

Estrogen Receptor-positive (ER-positive) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] The growth and proliferation of these cancer cells are driven by the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Endocrine therapies, which aim to disrupt ERα signaling, are a cornerstone of treatment. These therapies include aromatase inhibitors that block estrogen production and selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding.

However, resistance to these therapies, often driven by mutations in the ESR1 gene encoding ERα, remains a significant clinical challenge. This has spurred the development of a new class of antagonists: Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs, which only block the receptor, SERDs bind to ERα and induce its complete proteasomal degradation, thereby eliminating the receptor protein from the cell. Giredestrant is a potent, nonsteroidal, oral SERD that has demonstrated significant clinical activity in ER-positive breast cancer.[2][3]

Core Mechanism of Action: Full Antagonism and Degradation

Giredestrant functions as a full antagonist and degrader of the estrogen receptor. Its mechanism involves several key steps:

-

Competitive Binding: Giredestrant competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ERα with high potency.[2]

-

Conformational Change: Upon binding, giredestrant induces a specific conformational change in the ERα protein. This altered shape prevents the recruitment of co-activator proteins necessary for gene transcription.[2][4]

-

Proteasomal Degradation: The giredestrant-bound conformation is recognized by the cell's ubiquitin-proteasome system. The receptor is tagged with ubiquitin and targeted for destruction by the proteasome.[4]

This dual mechanism of transcription inhibition and protein degradation provides a more comprehensive shutdown of ER signaling compared to older antagonists and is effective against common resistance-conferring ESR1 mutations.[3][5]

Quantitative Data Summary

The efficacy of giredestrant has been quantified in both preclinical models and clinical trials.

Table 1: Preclinical Activity of Giredestrant (GDC-9545)

| Parameter | Value | Cell Line / Model | Reference |

| ERα Transcription IC50 | 0.05 nM | Not specified | [6] |

| ERα Degradation Efficacy | 101% | Not specified | [6] |

| Antiproliferation Activity | Superior to Fulvestrant (B1683766) | Multiple cell lines | [7] |

Table 2: Clinical Efficacy of Giredestrant in ER+, HER2- Advanced/Metastatic Breast Cancer

| Clinical Trial | Parameter | Giredestrant Arm | Control Arm | Hazard Ratio (95% CI) | P-value | Reference |

| acelERA (Phase II) | Median PFS | 5.6 months | 5.4 months | 0.81 (0.60 - 1.10) | 0.1757 | [3] |

| acelERA (ESR1-mutant) | Median PFS | Not Reported | Not Reported | 0.60 (0.35 - 1.03) | - | [3] |

| lidERA (Phase III, Adjuvant) | Invasive Disease-Free Survival | N/A | N/A | 0.70 (0.57 - 0.87) | 0.0014 | [1][8] |

PFS: Progression-Free Survival; CI: Confidence Interval.

Key Experimental Protocols

Evaluating the efficacy of an ER antagonist like giredestrant involves standardized in-vitro assays.

Protocol: Cell Proliferation Assay (MTT/SRB)

This protocol assesses the impact of the antagonist on the growth of ER-positive breast cancer cells (e.g., MCF-7).

-

Cell Culture Preparation:

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

-

Prior to the assay, switch cells to an estrogen-depleted medium (phenol red-free medium with 5-10% charcoal-stripped FBS) for 72 hours to ensure sensitivity to estrogenic compounds.[9][10]

-

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of giredestrant in DMSO. Perform serial dilutions in estrogen-depleted medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 5-7 days.[12]

-

-

Viability Measurement (MTT Assay Example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

-

Protocol: Western Blot for ERα Degradation

This protocol quantifies the reduction in ERα protein levels following treatment.

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates in standard medium and allow them to reach 70-80% confluency.

-

Treat cells with various concentrations of giredestrant (e.g., 0.1, 1, 10, 100 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.[13]

-

To confirm proteasome-mediated degradation, a condition with a proteasome inhibitor (e.g., 10 µM MG132) can be included 1-2 hours prior to giredestrant treatment.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., Rabbit anti-ERα) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., Mouse anti-β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software. Normalize the ERα band intensity to the corresponding loading control band. Calculate the percentage of ERα remaining relative to the vehicle-treated control.[14]

-

Generalized Experimental Workflow

The evaluation of a novel estrogen receptor antagonist follows a logical progression from initial screening to preclinical validation.

Conclusion

The development of potent, oral SERDs like giredestrant represents a significant advancement in endocrine therapy for ER-positive breast cancer. Through a dual mechanism of full ERα antagonism and proteasome-mediated degradation, these agents can overcome key resistance mechanisms that limit the efficacy of previous therapies. The technical protocols and quantitative data presented herein provide a framework for the continued research and development of novel estrogen receptor antagonists, with the ultimate goal of improving outcomes for patients with breast cancer.

References

- 1. Genentech’s Giredestrant Reduced Risk of Invasive Disease Recurrence or Death by 30% in ER-positive Early-Stage Breast Cancer – Company Announcement - FT.com [markets.ft.com]

- 2. Giredestrant - NCI [dctd.cancer.gov]

- 3. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Giredestrant used for? [synapse.patsnap.com]

- 5. Giredestrant - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. roche.com [roche.com]

- 9. benchchem.com [benchchem.com]

- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Estrogen Receptor Antagonists: A Focus on Fulvestrant and its Analogs

Disclaimer: The term "Estrogen receptor antagonist 4" does not correspond to a universally recognized or publicly documented specific compound. Therefore, this guide will focus on the well-characterized pure estrogen receptor antagonist, Fulvestrant (ICI 182,780) , as a representative molecule to explore the principles of structure-activity relationships (SAR) for this class of drugs. Fulvestrant is a clinically significant therapeutic agent used in the treatment of hormone receptor-positive breast cancer.[1][2]

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers.[3] Antiestrogens, which antagonize the action of estrogens, are a cornerstone of endocrine therapy for these cancers.[3] These agents can be broadly classified into two categories: selective estrogen receptor modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and selective estrogen receptor downregulators (SERDs), or pure antiestrogens, which are devoid of agonistic effects and lead to the degradation of the ERα protein.[3][4]

Fulvestrant is the first-in-class SERD to receive clinical approval.[5] Its unique mechanism of action, which involves binding to the ERα and promoting its degradation via the ubiquitin-proteasome pathway, has made it an important treatment option, particularly for patients who have developed resistance to other endocrine therapies like tamoxifen.[3][4] The structure of Fulvestrant is based on the steroidal backbone of estradiol (B170435), with a key modification at the 7α-position that imparts its pure antagonist and SERD properties.[1][4] This guide will delve into the critical structural features of Fulvestrant and its analogs that govern their biological activity.

Core Structure-Activity Relationships of Fulvestrant Analogs

The SAR of Fulvestrant and related steroidal antiestrogens centers on modifications at several key positions of the estradiol scaffold. The primary determinants of antagonist activity and the SERD profile are the nature and length of the side chain at the 7α-position.

1. The 7α-Alkyl Side Chain:

The most critical structural feature of Fulvestrant is the long alkyl chain at the 7α-position. This chain is essential for its pure antiestrogenic activity and its ability to induce ERα degradation.

-

Chain Length: The length of the alkyl chain is crucial. Shorter chains tend to result in partial agonist activity, while longer chains promote pure antagonism. The nonyl (nine-carbon) chain in Fulvestrant is optimal for its activity.

-

Terminal Functional Group: The terminal functional group on the side chain also plays a significant role. In Fulvestrant, a sulfoxide (B87167) group enhances its potency. Modifications to this group have been explored to improve pharmacokinetic properties, such as oral bioavailability. For instance, replacing the sulfoxide with a boronic acid moiety has been shown to retain high binding affinity and potent antiestrogenic effects while potentially improving oral bioavailability.[6]

2. Modifications at Other Positions:

While the 7α-side chain is paramount, modifications at other positions of the steroid nucleus can also influence activity.

-

C3-Position: The hydroxyl group at the C3-position is important for binding to the estrogen receptor. Modifications at this position, such as the introduction of a boronic acid group, have been investigated to block first-pass metabolism and enhance oral bioavailability.[6]

-

C17-Position: The 17β-hydroxyl group is also a key contributor to ERα binding affinity.

The following table summarizes the SAR of key modifications to the Fulvestrant scaffold.

| Modification | Position | Effect on Activity | Example Compound | IC50 (ERα Degradation) | Reference |

| Introduction of Boronic Acid | C3 | Retains high binding affinity and potent antiestrogenic activity; may improve oral bioavailability. | Fulvestrant-3-boronic acid (ZB716) | 12.7 nM (in T47D/PKCα cells) | [6] |

| Vinylic Linkage of Carboxyl Group | Side Chain | Crucial for SERD-like blockade of ER activities. | Triarylethylene acrylic acid SERD 4 | Not specified | [7] |

Note: IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

The characterization of estrogen receptor antagonists involves a battery of in vitro assays to determine their binding affinity, antagonist potency, and effects on cell proliferation.

1. Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[8]

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the estrogen receptor.[9][10] The source of the receptor can be rat uterine cytosol or recombinant human ERα.[8][10]

-

Protocol Outline:

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8] The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptor.[8]

-

Binding Reaction: A constant concentration of [3H]-17β-estradiol and varying concentrations of the test compound are incubated with the uterine cytosol.[10]

-

Separation of Bound and Free Ligand: After incubation, the unbound radioligand is removed, often by adsorption to hydroxylapatite (HAP) or dextran-coated charcoal.

-

Quantification: The amount of radioactivity bound to the receptor is measured by liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[10] This can be used to calculate the binding affinity (Ki) of the test compound.

-

2. Estrogen Receptor Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as an ERα agonist or antagonist.[11][12]

-

Principle: Cells that endogenously express ERα (e.g., MCF-7) or are engineered to express ERα are transfected with a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen-responsive element (ERE).[11][13] When an agonist binds to the ERα, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal. An antagonist will inhibit this agonist-induced signal.[13]

-

Protocol Outline:

-

Cell Culture and Plating: ERα-positive cells (e.g., T47D-KBluc or MCF-7) are plated in multi-well plates.[13]

-

Compound Treatment: The cells are treated with a known estrogen (e.g., 17β-estradiol) in the presence or absence of varying concentrations of the test compound.

-

Incubation: The plates are incubated to allow for gene expression.

-

Signal Detection: The reporter gene product is quantified. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.[14]

-

Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the estradiol-induced reporter gene expression, and an IC50 value is calculated.

-

3. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the effect of a compound on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[15][16]

-

Principle: MCF-7 cells require estrogen for proliferation.[17] An ERα antagonist will inhibit the proliferation of these cells.[18]

-

Protocol Outline:

-

Cell Seeding: MCF-7 cells are seeded in multi-well plates in an estrogen-free medium.[19]

-

Treatment: The cells are treated with varying concentrations of the test compound in the presence of a fixed concentration of 17β-estradiol.[19]

-

Incubation: The cells are incubated for a period of several days to allow for cell proliferation.[19]

-

Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting, DNA quantification using a fluorescent dye (e.g., SYBR Green), or metabolic assays like the MTS assay.[18]

-

Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation (IC50).

-

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling and Antagonist Action

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor and the mechanism of action of a pure antiestrogen (B12405530) like Fulvestrant.

Caption: Estrogen receptor signaling and inhibition by Fulvestrant.

Workflow for ER Competitive Binding Assay

The following diagram outlines the key steps in an estrogen receptor competitive binding assay.

Caption: Workflow of an ER competitive binding assay.

Workflow for Luciferase Reporter Gene Assay

The following diagram illustrates the workflow for an estrogen receptor luciferase reporter gene assay to screen for antagonists.

Caption: Workflow of an ER luciferase reporter gene assay.

Conclusion

The structure-activity relationship of Fulvestrant and its analogs highlights the critical role of the 7α-alkyl side chain in determining their pure antiestrogenic and SERD properties. Ongoing research in this area focuses on developing new SERDs with improved pharmacokinetic profiles, particularly oral bioavailability, to provide more convenient and effective treatment options for patients with estrogen receptor-positive breast cancer. The experimental protocols and workflows described in this guide provide a framework for the discovery and characterization of novel estrogen receptor antagonists.

References

- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the pharmacophore properties of novel selective estrogen receptor downregulators (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]